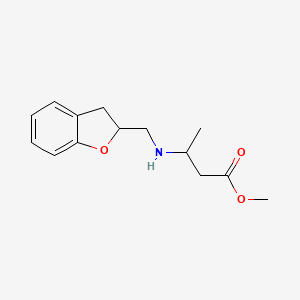![molecular formula C13H15NO5 B7559236 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid, also known as DAA or NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). DAA has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and oxidative stress.
作用機序
The exact mechanism of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid is not fully understood, but it is thought to involve multiple pathways. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to modulate the immune system, reducing inflammation and promoting immune cell function. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
実験室実験の利点と制限
One advantage of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its natural origin, which may make it more appealing for use in therapeutic applications. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been extensively studied and has a well-established safety profile. One limitation of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its relatively low solubility, which may make it difficult to administer in certain contexts.
将来の方向性
There are several potential future directions for research on 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid and to identify potential biomarkers for its therapeutic effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in humans.
合成法
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid can be synthesized from gallic acid through a multi-step process involving nitration, reduction, and acylation. Alternatively, it can be extracted from the creosote bush and purified using chromatography.
科学的研究の応用
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of potential therapeutic applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and prostate cancer. 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
特性
IUPAC Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-14(10-4-2-1-3-5-10)13(17)11-9-18-6-7-19-11/h1-5,11H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBPWXLFJESDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)